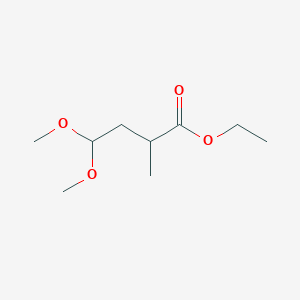

Ethyl 4,4-dimethoxy-2-methylbutanoate

Description

Properties

Molecular Formula |

C9H18O4 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

ethyl 4,4-dimethoxy-2-methylbutanoate |

InChI |

InChI=1S/C9H18O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 |

InChI Key |

VWGYXQOIYRKIJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CC(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations and Reactivity

Ethyl 2-Methylbutanoate

- Structure: Lacks methoxy groups but shares the 2-methylbutanoate backbone.

- Applications: A key aroma compound in apples, with (S)-ethyl 2-methylbutanoate exhibiting >98% enantiomeric purity in natural apple products .

- Metabolism: Derived from ethyl tiglate via hydrogenation in apples, producing enantiomeric mixtures of 2-methylbutanol derivatives .

Ethyl 4,4-Difluoro-2-(Ethoxymethylene)-3-Oxobutanoate

- Structure : Features difluoro and ethoxymethylene groups instead of methoxy substituents.

Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate

- Structure: Contains a dioxobutanoate backbone and a 4-methoxyphenyl group.

Ethyl 2-Cyano-4,4-Diethoxybutyrate

- Structure: Includes cyano and diethoxy groups, altering electronic properties.

- Applications: Potential precursor for heterocyclic compounds (e.g., pyridines) in agrochemical synthesis .

Physicochemical and Functional Comparisons

Research Findings and Mechanistic Insights

- Enantioselectivity: Ethyl 2-methylbutanoate’s (S)-enantiomer dominates in natural systems (>98% ee), while its (R)-isomer arises from ethyl tiglate metabolism in apples .

- Fluorine Effects: Difluoro analogs (e.g., ethyl 4,4-difluoro-3-oxobutanoate) show increased stability in acidic/basic conditions, critical for pharmaceutical synthesis .

- Safety Profiles: Compounds like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate require stringent handling due to undefined hazards, contrasting with food-safe esters like ethyl 2-methylbutanoate .

Key Differentiators of this compound

- Methoxy vs.

- Chirality: While ethyl 2-methylbutanoate exhibits high enantiomeric purity in nature, the dimethoxy variant’s stereochemical behavior remains unstudied but could influence flavor or drug activity.

Q & A

Q. What are the standard synthetic routes for Ethyl 4,4-dimethoxy-2-methylbutanoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. For example, a similar methyl ester derivative (methyl 4-(3,4-dimethoxyphenyl)butanoate) was prepared by refluxing the corresponding carboxylic acid in methanol with concentrated sulfuric acid as a catalyst for 8 hours, followed by solvent evaporation . Adjustments to the esterifying agent (e.g., ethanol instead of methanol) and reaction time may be required for optimal yield.

Q. Which analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Use 1H-NMR to verify substituent positions and stereochemistry. For instance, methyl ester derivatives with dimethoxy groups have been characterized by observing methoxy proton signals at δ ~3.7–3.9 ppm and methylene/methyl protons in the range δ 1.0–2.5 ppm . Complement with FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from unreacted starting materials or byproducts. For impurities with similar polarity, use HPLC with a C18 column and UV detection, as demonstrated in pharmaceutical impurity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

- Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:

- Catalyst : Compare sulfuric acid (traditional) vs. HCl in dioxane (used in peptide deprotection, which may reduce side reactions) .

- Solvent : Test polar aprotic solvents (e.g., DMF) to enhance solubility of dimethoxy intermediates.

- Temperature : Monitor reflux vs. microwave-assisted synthesis for faster kinetics.

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example:

- Solvent : Compare DMSO-d6 (δ 9.00 for amine protons ) vs. CDCl3.

- Hydration : Check for water content in hygroscopic samples.

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline).

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer : Use LC-MS/MS with a reverse-phase column (e.g., C18) and gradient elution (water/acetonitrile + 0.1% formic acid). For example, impurities in similar esters were resolved by monitoring fragment ions at m/z ratios specific to degradation products . Quantify using external calibration curves with certified reference standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.